愈创木酚丙酸酯

描述

Guaiacol is a phenolic natural product first isolated from Guaiac resin and the oxidation of lignin. It is also present in wood smoke, as a product of pyrolysis of lignin . It is used medicinally as an expectorant, antiseptic, and local anesthetic .

Molecular Structure Analysis

The molecular formula of Guaiacol is C7H8O2 . It is a phenolic compound containing a methoxy functional group .

Chemical Reactions Analysis

Detailed reaction pathways and kinetics of guaiacol deoxygenation have been studied using methane as a reductant . Kinetic parameters including rate constants and activation energies are determined for each individual reaction step .

Physical And Chemical Properties Analysis

Guaiacol appears as a viscous colorless oil, although aged or impure samples are often yellowish . It is stable and non-reactive under normal conditions of use, storage, and transport .

科学研究应用

1. 生物油升级和催化转化

- 稳定含氧有机物的催化转化:研究表明愈创木酚在乙醇中的有效转化,对环己醇和 2-甲氧基环己醇等目标产物表现出高选择性。这一过程在生物油升级中具有重要意义 (Chen 等人,2014)。

- 生物油升级中愈创木酚制醇:愈创木酚向醇的转化,特别是在生物油升级的背景下,已得到广泛研究。这包括金属成分和反应温度对转化率和选择性的影响 (Zhou 等人,2015)。

- 愈创木酚加氢脱氧:研究愈创木酚的加氢脱氧行为对于理解作为化石资源替代品的生物油升级至关重要 (Zhao 等人,2021)。

2. 分析方法和感官分析

- 橙汁中的 GC-MS 定量:研究了通过 GC-MS 检测和定量橙汁中的愈创木酚,以了解其作为异味(通常由微生物污染引起)的影响 (Pérez-Cacho 等人,2011)。

- 气味品质和阈值:对愈创木酚衍生物的气味品质和阈值的研究揭示了它们特有的烟熏味、香草味和丁香味,为风味化学提供了见解 (Schranz 等人,2017)。

3. 环境和农业应用

- 厌氧消化中氯化愈创木酚:研究探讨了氯化愈创木酚对厌氧消化污泥中产甲烷活性的抑制作用,这对废水处理和沼气生产至关重要 (Yin 等人,2001)。

- 葡萄中的糖基化香气前体:涉及在葡萄园中愈创木酚叶面施用的研究表明其有可能影响水果中糖基化芳香化合物,从而影响葡萄酒香气 (Sánchez-Gómez 等人,2019)。

安全和危害

Guaiacol is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is also harmful to aquatic life . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to wear protective gloves, eye protection, and face protection .

未来方向

属性

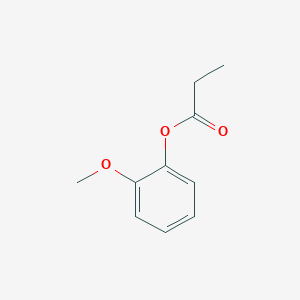

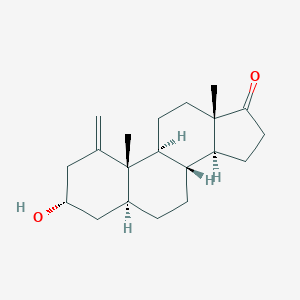

IUPAC Name |

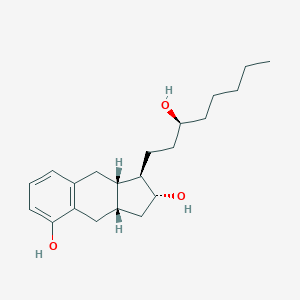

(2-methoxyphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-10(11)13-9-7-5-4-6-8(9)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXMBPVOGLUKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226880 | |

| Record name | Guaiacol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to light yellow liquid; Fruity nutty with a hint of vanilla aroma | |

| Record name | Guaiacol propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Guaiacol propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.092-1.102 | |

| Record name | Guaiacol propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Guaiacol propionate | |

CAS RN |

7598-60-9 | |

| Record name | Guaiacol propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-407845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guaiacol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIACOL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7SCO70Q61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)

![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)